1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
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Overview
Description
1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, which this compound is a part of, have been reported to show a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological effects . The exact interaction would depend on the specific target and the structure of the derivative.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could influence their absorption and distribution .
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, the effects could potentially be diverse depending on the specific target and the structure of the derivative .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde typically involves the reaction of benzimidazole derivatives with appropriate methylating agents. One common method is the reaction of benzimidazole with methyl iodide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
- 1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbaldehyde
- 1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
Uniqueness
1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1,3,6-trimethyl-2-oxobenzimidazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-4-9-10(5-8(7)6-14)13(3)11(15)12(9)2/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERROLXQMIMNTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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